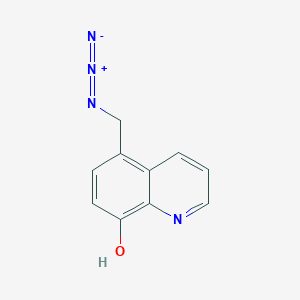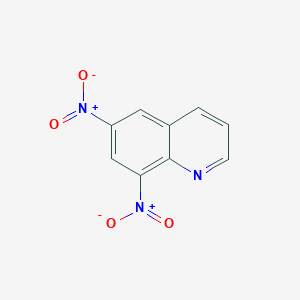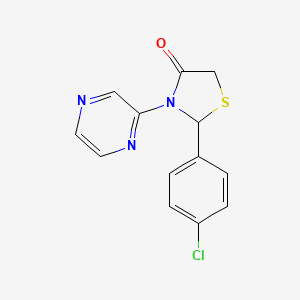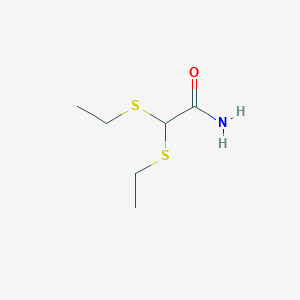
5-(Azidomethyl)quinolin-8-ol
Übersicht
Beschreibung
5-(Azidomethyl)quinolin-8-ol is a quinoline derivative with the molecular formula C10H8N4O and a molecular weight of 200.2 g/mol This compound is known for its unique structure, which includes an azidomethyl group attached to the quinoline ring
Wirkmechanismus
Target of Action
5-(Azidomethyl)quinolin-8-ol is a quinoline derivative . Quinoline derivatives have been studied for their potential as corrosion inhibitors for mild steel . The primary target of this compound is the surface of the mild steel, where it acts to prevent corrosion .
Mode of Action
The compound interacts with the mild steel surface by adsorption . This forms a protective layer that inhibits the corrosion process . The compound acts as a mixed type inhibitor, meaning it can slow down both the anodic (oxidation) and cathodic (reduction) reactions that contribute to corrosion .
Pharmacokinetics
The compound’s molecular weight (2002) and formula (C10H8N4O) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion on mild steel surfaces . In studies, it has shown a maximum inhibition efficiency of 90% at a concentration of 5×10^-3 M .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other ions . For example, its corrosion inhibition properties have been studied in a 1 M HCl environment .
Biochemische Analyse
Biochemical Properties
5-(Azidomethyl)quinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with metal ions, such as copper and iron. The compound forms complexes with these metal ions, which can influence their redox properties and biological activities . Additionally, this compound has been shown to inhibit certain enzymes, such as glycosyltransferases, by binding to specific motifs on the enzyme surface . This inhibition can affect various cellular processes, including protein folding and glycoprotein quality control.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to the generation of reactive oxygen species, which can affect cell signaling and oxidative stress responses . Furthermore, this compound has been shown to impact gene expression by inhibiting specific enzymes involved in transcriptional regulation . These effects can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to metal ions, such as copper and iron, forming stable complexes that can influence the redox state of these ions . This binding can lead to the inhibition or activation of enzymes that require metal ions as cofactors. Additionally, this compound can inhibit glycosyltransferases by binding to specific motifs on the enzyme surface, thereby affecting glycoprotein folding and quality control . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse effects while maximizing the compound’s biochemical potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism and redox regulation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, the binding of this compound to copper and iron ions can affect the activity of enzymes involved in oxidative phosphorylation and other redox processes . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its transport and distribution within the cell, affecting its localization and activity . These interactions are crucial for the compound’s biochemical effects and overall cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can inhibit glycosyltransferases and affect protein folding . These localization patterns are essential for the compound’s activity and function within the cell.
Vorbereitungsmethoden
The synthesis of 5-(Azidomethyl)quinolin-8-ol typically involves the introduction of an azidomethyl group to the quinoline ring. One common method is the reaction of quinolin-8-ol with a suitable azidomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidomethylation process .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
5-(Azidomethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives under specific conditions.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)quinolin-8-ol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
5-(Azidomethyl)quinolin-8-ol can be compared with other quinoline derivatives such as:
5-((Benzylamino)methyl)quinolin-8-ol: Similar in structure but with a benzylamino group instead of an azidomethyl group.
Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate: Another quinoline derivative with different functional groups, used in similar applications but with distinct chemical properties.
The uniqueness of this compound lies in its azidomethyl group, which imparts specific reactivity and applications not shared by other quinoline derivatives.
Eigenschaften
IUPAC Name |
5-(azidomethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-14-13-6-7-3-4-9(15)10-8(7)2-1-5-12-10/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKQXPQBTQRSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B3033146.png)






![5,6-dibromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3033158.png)

![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)


